molecular formula C24H23N5O B2570849 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034423-81-7

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2570849
CAS No.: 2034423-81-7
M. Wt: 397.482
InChI Key: UIXXXZVHHFEXAG-UHFFFAOYSA-N
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Description

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzhydryl group, a pyrazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, modulating their activity and affecting metabolic processes . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it has been reported to inhibit the NF-κB pathway, resulting in reduced expression of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours, with long-term exposure resulting in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the species and the duration of exposure, highlighting the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of specific metabolites. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization of this compound within cells can also influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization can also affect the compound’s stability and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of the Urea Linkage: The final step involves the reaction of the coupled intermediate with benzhydryl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-(pyridin-4-yl)urea: Lacks the pyrazole ring, which may result in different chemical and biological properties.

    1-benzhydryl-3-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: Similar structure but without the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.

Uniqueness

1-benzhydryl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is unique due to the presence of both the pyrazole and pyridine rings, as well as the benzhydryl group. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that may not be present in similar compounds.

Properties

IUPAC Name

1-benzhydryl-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-29-17-21(16-27-29)22-14-18(12-13-25-22)15-26-24(30)28-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-14,16-17,23H,15H2,1H3,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXXZVHHFEXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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